Pyridazin-4-yl-L-alanine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazin-4-yl-L-alanine hydrochloride is a chemical compound with the molecular formula C7H10ClN3O2. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazin-4-yl-L-alanine hydrochloride typically involves the reaction of pyridazine derivatives with L-alanine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Pyridazin-4-yl-L-alanine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in the compound, leading to new derivatives.
Substitution: Substitution reactions can introduce different substituents into the pyridazine ring, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various pyridazine derivatives with different functional groups, which can exhibit a wide range of biological activities.
Scientific Research Applications
Pyridazin-4-yl-L-alanine hydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Pyridazine derivatives are explored for their potential use in developing new drugs for various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Pyridazin-4-yl-L-alanine hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyridazin-4-yl-L-alanine hydrochloride include other pyridazine derivatives such as:
- Pyridazinone
- Pyridazine-3(2H)-one
- 4,6-Diphenyl-3(2H)-pyridazinone
Uniqueness
This compound is unique due to its specific structure, which combines the pyridazine ring with the L-alanine moiety. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(2S)-2-(pyridazin-4-ylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-5(7(11)12)10-6-2-3-8-9-4-6;/h2-5H,1H3,(H,8,10)(H,11,12);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBRPMHWKGUCPR-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CN=NC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CN=NC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.